molecular formula C18H17N3O B2501040 N-[cyano(2-methylphenyl)methyl]-2-(pyridin-3-yl)cyclopropane-1-carboxamide CAS No. 1355508-09-6

N-[cyano(2-methylphenyl)methyl]-2-(pyridin-3-yl)cyclopropane-1-carboxamide

Cat. No. B2501040
CAS RN: 1355508-09-6
M. Wt: 291.354
InChI Key: NADNQTCHRVONAL-UHFFFAOYSA-N
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Description

N-[cyano(2-methylphenyl)methyl]-2-(pyridin-3-yl)cyclopropane-1-carboxamide is a chemical compound that has gained significant attention in scientific research. This compound is also known as CRISPR-Cas9 inhibitor and has been found to be useful in gene editing and genetic research.

Mechanism of Action

N-[cyano(2-methylphenyl)methyl]-2-(pyridin-3-yl)cyclopropane-1-carboxamide binds to the HNH domain of Cas9, which is responsible for cleaving the DNA strand. This binding prevents Cas9 from cleaving the DNA, thereby inhibiting its activity. This inhibition is reversible, and the compound can be removed to restore Cas9 activity.
Biochemical and Physiological Effects:
This compound has been shown to be effective in preventing off-target effects in gene editing. It does not have any known biochemical or physiological effects on cells or organisms.

Advantages and Limitations for Lab Experiments

The main advantage of N-[cyano(2-methylphenyl)methyl]-2-(pyridin-3-yl)cyclopropane-1-carboxamide is its ability to prevent off-target effects in gene editing. This can improve the accuracy and specificity of gene editing experiments. However, the compound is not suitable for in vivo experiments as it cannot penetrate cell membranes.

Future Directions

There are several future directions for the use of N-[cyano(2-methylphenyl)methyl]-2-(pyridin-3-yl)cyclopropane-1-carboxamide in scientific research. One direction is the development of more potent and specific inhibitors of the CRISPR-Cas9 system. Another direction is the use of the compound in combination with other gene editing tools to improve the efficiency and accuracy of gene editing. Additionally, the compound can be used in the study of gene function and regulation.

Synthesis Methods

The synthesis method of N-[cyano(2-methylphenyl)methyl]-2-(pyridin-3-yl)cyclopropane-1-carboxamide involves the reaction of 2-(pyridin-3-yl)cyclopropanecarboxylic acid with 2-chloro-N-(2-methylphenyl)acetamide in the presence of triethylamine and N,N-dimethylformamide. The reaction yields this compound, which is a white solid with a melting point of 180-182°C.

Scientific Research Applications

N-[cyano(2-methylphenyl)methyl]-2-(pyridin-3-yl)cyclopropane-1-carboxamide is a potent inhibitor of the CRISPR-Cas9 system, which is a revolutionary gene editing tool. The CRISPR-Cas9 system is used to edit genes by cutting DNA at specific locations and replacing them with new DNA sequences. However, off-target effects can occur, leading to unintended mutations. This compound can prevent off-target effects by inhibiting the activity of Cas9.

properties

IUPAC Name

N-[cyano-(2-methylphenyl)methyl]-2-pyridin-3-ylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-12-5-2-3-7-14(12)17(10-19)21-18(22)16-9-15(16)13-6-4-8-20-11-13/h2-8,11,15-17H,9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NADNQTCHRVONAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C#N)NC(=O)C2CC2C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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